molecular formula C7H3N3S B8699603 Thiazolo[5,4-b]pyridine-5-carbonitrile

Thiazolo[5,4-b]pyridine-5-carbonitrile

Cat. No.: B8699603
M. Wt: 161.19 g/mol
InChI Key: WKMBZPPGWKZQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[5,4-b]pyridine-5-carbonitrile is a versatile fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a thiazole ring fused to a pyridine ring, a structural motif known to impart a wide range of biological activities . Research on closely related thiazolopyridine-carbonitrile analogs has demonstrated potent antioxidant properties, effectively scavenging harmful free radicals like ABTS•+ and inhibiting lipid peroxidation in in vitro assays . Some derivatives have shown IC50 values superior to standard antioxidants such as Butylated Hydroxyanisole (BHA) and α-tocopherol, highlighting the therapeutic potential of this chemical scaffold . Molecular docking studies suggest that these analogs exhibit robust binding interactions at the NRF2-KEAP1 protein interface, a key pathway in the body's cellular defense against oxidative stress . Beyond antioxidant applications, the thiazolopyridine core is a privileged structure in pharmaceutical research, associated with various pharmacological activities . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-3-5-1-2-6-7(10-5)11-4-9-6/h1-2,4H

InChI Key

WKMBZPPGWKZQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1C#N)SC=N2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Thiazolo 5,4 B Pyridine 5 Carbonitrile and Its Precursors

Strategies for the Construction of the Thiazolo[5,4-b]pyridine (B1319707) Core Bearing a Carbonitrile Group

The synthesis of the thiazolo[5,4-b]pyridine scaffold, particularly with a carbonitrile substituent, involves a range of sophisticated chemical strategies. These methods are designed to build the fused bicyclic system efficiently, often incorporating the carbonitrile group either during the core construction or through subsequent functionalization. Key approaches include classical annulation and cyclocondensation reactions, modern multi-component reactions, and the strategic use of organometallic catalysis.

Annulation, the formation of a ring onto a pre-existing one, and cyclocondensation, a cyclization reaction that expels a small molecule like water, are foundational strategies for building the thiazolo[5,4-b]pyridine core. These methods typically involve the sequential or one-pot formation of the thiazole (B1198619) ring onto a functionalized pyridine (B92270) precursor or vice versa.

A classical and direct approach to forming the thiazole portion of the thiazolo[5,4-b]pyridine system involves the use of ortho-functionalized pyridines. Specifically, 2-aminopyridine-3-thiol (B8597) serves as a key precursor. This compound contains the necessary nucleophilic amino and thiol groups in a 1,2-relationship, perfectly positioned for cyclocondensation with bifunctional electrophiles.

The reaction with aldehydes or ketones proceeds via initial nucleophilic attack of one of the functional groups on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the fused thiazole ring. For instance, the condensation of 2-aminopyridine-3-thiol with an appropriate aldehyde can yield a 2-substituted-thiazolo[4,5-b]pyridine, a closely related isomer. dmed.org.ua While this specific reaction is well-documented for isomers, the underlying principle of using a 1,2-amino-thiol pyridine precursor remains a viable strategy for accessing the thiazolo[5,4-b]pyridine scaffold, provided the correct pyridine isomer (such as a 3-amino-4-mercaptopyridine derivative) is used.

Hydrazonoyl halides are highly reactive intermediates that serve as valuable building blocks in heterocyclic synthesis. nih.gov They are precursors to nitrilimines, which can undergo 1,3-dipolar cycloaddition reactions. In the context of thiazole synthesis, hydrazonoyl halides can react with sources of sulfur, such as thiohydrazonate esters. mdpi.com

The mechanism often involves an initial nucleophilic substitution reaction to form an acyclic intermediate, which then undergoes intramolecular cyclization to yield the target heterocycle. mdpi.com For example, the reaction of a hydrazonoyl halide with methyl hydrazinecarbodithioate proceeds through a proposed thiohydrazonate ester intermediate, which cyclizes and eliminates methanethiol (B179389) to form thiadiazole derivatives. mdpi.com While direct application to Thiazolo[5,4-b]pyridine-5-carbonitrile is not extensively detailed in the provided sources, this methodology represents a powerful tool for constructing substituted thiazole rings, which could be annulated to a pyridine core.

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile (or a nitrile with another reactive group) catalyzed by a base, leading to a cyclic enamino-nitrile or, after hydrolysis, a cyclic ketone. wikipedia.org This reaction has been adapted for the solid-phase synthesis of related thiazolopyridine systems, offering advantages in purification and automation. nih.govresearchgate.net

In a reported solid-phase synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives, a Thorpe-Ziegler type cyclization of a resin-bound cyanocarbonimidodithioate with α-halo ketones is used to construct the thiazole ring on the solid support. nih.gov The resulting thiazole resin is then subjected to a Friedländer annulation with a suitable partner to construct the pyridine ring. This is followed by oxidation and nucleophilic substitution to release the final product from the resin. This traceless solid-phase approach demonstrates the utility of the Thorpe-Ziegler cyclization in building the heterocyclic core in a combinatorial fashion. nih.govresearchgate.net

Reaction Type Precursors Key Transformation Product Scaffold Reference
Cyclocondensation2-Aminopyridine-3-thiol, Aldehydes/KetonesFormation of thiazole ring onto pyridineThiazolo[4,5-b]pyridine dmed.org.ua
1,3-Dipolar CycloadditionHydrazonoyl Halides, ThiohydrazonatesFormation of substituted thiazole/thiadiazole ringThia-heterocycles mdpi.com
Thorpe-Ziegler CyclizationSolid-supported cyanocarbonimidodithioate, α-halo ketonesIntramolecular cyclization to form thiazole ring on solid supportThiazolo[4,5-b]pyridine nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient pathway to complex molecules. mdpi.com This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

For the assembly of densely functionalized pyridine rings fused to other heterocycles, MCRs are particularly effective. For example, a one-pot method has been developed for the synthesis of 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. dmed.org.ua This reaction proceeds through a Knoevenagel condensation followed by a Michael conjugate addition, demonstrating a typical MCR cascade. While this example produces the thiazolo[4,5-b]pyridine isomer, the strategic selection of starting materials, such as a suitable 2-aminothiazole-5-carbonitrile (B1278033) precursor, could potentially be adapted to construct the desired this compound scaffold through a similar MCR approach.

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in modern organic synthesis. nih.gov The Suzuki cross-coupling, which couples an organoboron compound with an organic halide or triflate, is particularly robust and widely used in pharmaceutical chemistry. mdpi.com This reaction is often employed not to build the core heterocyclic scaffold itself, but to elaborate upon it, introducing molecular complexity at specific positions.

In the synthesis of thiazolo[5,4-b]pyridine derivatives, the Suzuki coupling has been used effectively to functionalize the pyridine ring. nih.gov A common strategy involves starting with a halogenated precursor, such as 3-amino-5-bromo-2-chloropyridine. This precursor can be converted into a bromo-thiazolo[5,4-b]pyridine intermediate. The bromine atom then serves as a handle for a subsequent Suzuki cross-coupling reaction with an aryl or heteroaryl boronic acid or its pinacol (B44631) ester. nih.gov This key step allows for the introduction of a wide variety of substituents at the 5-position of the thiazolo[5,4-b]pyridine core, a crucial step in building libraries of compounds for biological screening. nih.govnih.gov

Reaction Catalyst/Reagents Substrates Product Yield Reference
Suzuki Cross-CouplingPd(dppf)Cl₂Boc-protected bromo-thiazolopyridine, 2-methyl-5-nitrophenylboronic acid pinacol ester5-Aryl substituted thiazolopyridine derivative70% nih.gov

Solid-Phase Synthesis Techniques for Thiazolo[4,5-b]pyridine Derivatives

Solid-phase synthesis has emerged as a powerful strategy for the construction of heterocyclic compound libraries, offering advantages such as procedural simplification, ease of purification, and amenability to automation. For the thiazolo[4,5-b]pyridine scaffold, which is closely related to the title compound's core structure, traceless solid-phase synthetic routes have been successfully developed to generate diverse derivatives. nih.govacs.org

One prominent method involves a Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones to afford a thiazole resin. acs.org This resin-bound thiazole serves as a key intermediate for the subsequent construction of the fused pyridine ring. The Friedländer annulation, a classic reaction for pyridine synthesis, is then employed, often under microwave irradiation to expedite the reaction. This step typically involves the condensation of the resin-bound thiazole intermediate with a ketone, leading to the formation of the desired thiazolo[4,5-b]pyridine skeleton attached to the solid support. nih.gov

Table 1: Key Steps in the Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives

StepReactionReagents and ConditionsPurpose
1Resin LoadingMerrifield resin, dipotassium (B57713) cyanodithioimidocarbonateAnchoring the starting material to the solid support. acs.org
2Thiazole Formationα-halo ketones (e.g., α-bromoacetophenones)Construction of the thiazole ring on the resin. nih.gov
3Pyridine AnnulationKetones, Microwave irradiation (Friedländer protocol)Formation of the fused pyridine ring to create the thiazolopyridine core. acs.org
4Oxidationm-Chloroperoxybenzoic acid (mCPBA)Activation of the linker for cleavage by converting sulfide (B99878) to sulfone. acs.org
5Cleavage & DerivatizationVarious amines (nucleophilic desulfonative substitution)Release of the final product from the resin and introduction of the final point of diversity. nih.gov

Advanced Functionalization and Post-Synthetic Modifications (e.g., Chlorination, Nitro Group Reduction)

Post-synthetic modifications are crucial for fine-tuning the properties of the thiazolo[5,4-b]pyridine core and for developing structure-activity relationships (SAR). Several advanced functionalization reactions have been applied to this scaffold and its precursors.

A common synthetic route towards functionalized thiazolo[5,4-b]pyridines begins with a substituted chloronitropyridine, such as 2,4-dichloro-3-nitropyridine. nih.gov The chlorine atoms on this precursor exhibit differential reactivity, allowing for selective nucleophilic substitution. For instance, the chlorine at the 4-position can be selectively displaced by a nucleophile like morpholine. The remaining chlorine at the 2-position is then substituted by a thiocyanate (B1210189) group using potassium thiocyanate (KSCN). nih.govresearchgate.net

A key transformation in many synthetic pathways is the reduction of a nitro group, which serves as a precursor to a reactive amino group. This reduction is commonly achieved using iron powder in acetic acid. nih.govresearchgate.net The resulting amine can then undergo intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton. nih.gov

Once the core is formed, further functionalization can be achieved through various reactions. Halogenation, such as bromination using copper(II) bromide, introduces a handle for subsequent cross-coupling reactions. nih.gov The Suzuki cross-coupling reaction is a particularly powerful tool for this purpose, allowing for the introduction of a wide range of aryl and heteroaryl substituents at specific positions on the thiazolo[5,4-b]pyridine ring. This reaction typically uses a palladium catalyst, such as Pd(dppf)Cl₂, to couple the halogenated thiazolopyridine with an appropriate boronic acid or ester. nih.govnih.gov

Table 2: Examples of Functionalization Reactions on the Thiazolo[5,4-b]pyridine Scaffold

Reaction TypeStarting MaterialReagents and ConditionsProduct
Nitro Group Reduction 5-(2-methyl-5-nitrophenyl)-thiazolo[5,4-b]pyridine derivativeFe powder, Acetic Acid, 60 °C5-(5-amino-2-methylphenyl)-thiazolo[5,4-b]pyridine derivative nih.govnih.gov
Bromination 7-morpholinothiazolo[5,4-b]pyridin-2-amineCuBr₂, tert-butyl nitrite, CH₃CN5-bromo-7-morpholinothiazolo[5,4-b]pyridin-2-amine nih.gov
Suzuki Coupling 2-bromo-7-morpholinothiazolo[5,4-b]pyridine derivativeAryl borates, PdCl₂(dppf), K₂CO₃, 1,4-dioxane/H₂O, 100 °C2-aryl-7-morpholinothiazolo[5,4-b]pyridine derivative nih.govnih.gov

Reactivity Profiles of this compound and its Synthetic Intermediates

Nucleophilic and Electrophilic Reactivity at the Thiazolo[5,4-b]pyridine Skeleton

The reactivity of the thiazolo[5,4-b]pyridine skeleton is governed by the electronic properties of the fused pyridine and thiazole rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the positions ortho and para (positions 2, 4, and 6) to the nitrogen atom, making these sites susceptible to nucleophilic attack. uoanbar.edu.iq Consequently, the pyridine moiety of the thiazolo[5,4-b]pyridine core is expected to be reactive towards nucleophiles, particularly at positions that are electronically analogous to the 2- and 4-positions of pyridine.

Conversely, the electron-deficient nature of the pyridine ring deactivates it towards electrophilic substitution. Such reactions, if they occur, typically require forcing conditions and are directed to the position analogous to the 3-position of pyridine, which has the highest relative electron density. uoanbar.edu.iq The fusion of the electron-rich thiazole ring can modulate this reactivity. The thiazole ring itself contains nitrogen and sulfur heteroatoms, which influence the electron distribution across the entire bicyclic system. Functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been reported for thiazolo[5,4-b]pyridines, indicating that the skeleton is amenable to reactions involving organometallic intermediates. researchgate.net

Oxidation and Reduction Pathways Relevant to Synthesis

Oxidation and reduction reactions are integral to the synthesis and functionalization of thiazolo[5,4-b]pyridine derivatives. As previously mentioned (Section 2.1.5), the reduction of a nitro group to an amine is a pivotal step in constructing the thiazole ring via intramolecular cyclization. nih.gov This transformation is a common strategy in heterocyclic synthesis to install a nucleophilic amine that can participate in ring-forming reactions.

Oxidation reactions are also employed, particularly in the context of solid-phase synthesis. The oxidation of a sulfide linker to a sulfone using an oxidizing agent like mCPBA is a key step that activates the linker for nucleophilic cleavage. acs.org This demonstrates that the sulfur atom within related scaffolds is susceptible to oxidation. While the sulfur atom of the thiazole ring in the final thiazolo[5,4-b]pyridine product is part of an aromatic system and thus less reactive, precursors containing thioether or related functionalities can be readily oxidized. Furthermore, the pyridine nitrogen can be oxidized to an N-oxide using peracids. Pyridine-N-oxides exhibit altered reactivity, facilitating both electrophilic and nucleophilic substitutions that might be difficult on the parent pyridine ring. uoanbar.edu.iq

Transformations of the Carbonitrile Functionality in Related Systems

While specific data on the transformation of the carbonitrile at the C5 position of this compound is limited, the reactivity of the nitrile group in related heterocyclic systems provides a strong indication of its synthetic potential. In the closely related thiazolo[5,4-f]quinazoline-2-carbonitrile system, the carbonitrile functionality has been shown to be a versatile handle for a variety of chemical transformations. nih.gov

The carbonitrile group can be readily converted into other functional groups, significantly expanding the chemical space accessible from a single intermediate. For example, it can be hydrolyzed to a carboxamide under basic conditions (e.g., aqueous NaOH). nih.gov Treatment with sodium methoxide (B1231860) can convert the nitrile into a methyl imidate. Furthermore, the nitrile can react with amines in the presence of an acid catalyst to yield carboxamidines. nih.gov These transformations convert the relatively unreactive nitrile into functionalities that can act as hydrogen bond donors or acceptors, which is often crucial for biological activity.

Table 3: Potential Transformations of a Carbonitrile Group on a Thiazolo-fused Pyridine System

Product Functional GroupReagents and ConditionsReference System
CarboxamidineAmines, Acetic Acid, 118 °C (μw)Thiazolo[5,4-f]quinazoline nih.gov
CarboxamideAqueous NaOH (2.5 N), Butanol, 117 °C (μw)Thiazolo[5,4-f]quinazoline nih.gov
Methyl ImidateSodium Methoxide (0.5 M in MeOH), 65 °C (μw)Thiazolo[5,4-f]quinazoline nih.gov

Derivatization Strategies for Structural Diversity and Analogue Library Generation

The generation of analogue libraries is essential for exploring the structure-activity relationships of a given scaffold. The thiazolo[5,4-b]pyridine core is well-suited for such derivatization, and several strategies have been employed to create structural diversity.

Solid-phase synthesis, as detailed in Section 2.1.4, is a cornerstone for library generation. nih.govrsc.org By systematically varying the building blocks at each step—the α-halo ketone, the ketone for the Friedländer reaction, and the final amine for cleavage—large numbers of distinct analogues can be produced efficiently. acs.org

In solution-phase synthesis, late-stage functionalization is a key strategy. The introduction of a halogen, typically bromine, onto the thiazolo[5,4-b]pyridine skeleton provides a versatile anchor point for diversification via palladium-catalyzed cross-coupling reactions like the Suzuki reaction. nih.govnih.gov This allows for the installation of a vast array of commercially available or readily synthesized aryl and heteroaryl boronic acids.

Furthermore, the synthesis of precursors with key functional groups allows for derivatization before the final molecule is assembled. For instance, the synthesis of an aniline (B41778) intermediate (via nitro reduction) allows for the creation of diverse amide or urea (B33335) libraries by reacting the aniline with various carboxylic acids or isocyanates, respectively, before proceeding with the final synthetic steps. nih.gov These multifaceted approaches enable the systematic exploration of the chemical space around the thiazolo[5,4-b]pyridine scaffold, facilitating the development of compounds with optimized properties.

High Resolution Spectroscopic Characterization and Structural Elucidation of Thiazolo 5,4 B Pyridine 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule. For Thiazolo[5,4-b]pyridine-5-carbonitrile, both one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

One-Dimensional (¹H, ¹³C) NMR Applications

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the three protons on the heterocyclic ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonitrile group, likely appearing in the aromatic region of the spectrum. The coupling patterns (splitting) between adjacent protons would provide crucial information about their relative positions.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each of the seven carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) would have a characteristic chemical shift, typically in the range of 110-125 ppm. The other carbon atoms in the fused ring system would appear at chemical shifts indicative of their electronic environment within the aromatic structure.

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the exact connectivity of the atoms, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the ¹H NMR assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which helps in confirming the spatial arrangement of the atoms.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₃N₃S, with an exact mass of approximately 161.01 Da.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision. This measurement would confirm the elemental composition (C₇H₃N₃S) and, therefore, the molecular formula of the compound. This technique is a standard for the characterization of novel synthesized compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound and to confirm its identity by providing both the retention time from the LC and the mass-to-charge ratio of the molecular ion from the MS. This method is frequently used to monitor the progress of chemical reactions and to analyze the purity of the resulting products. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the most characteristic feature in the IR spectrum would be the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This typically appears as a sharp, strong absorption band in the region of 2220-2260 cm⁻¹. Other bands corresponding to C-H and C=N stretching vibrations within the aromatic ring system would also be expected. nih.gov

An extensive search of scientific literature and crystallographic databases indicates that, to date, the specific crystal structure of this compound has not been reported. Therefore, detailed crystallographic data, including unit cell parameters, bond lengths, and bond angles for this particular compound, are not available in the public domain.

However, X-ray crystallography remains the definitive method for elucidating the solid-state structure of compounds within the thiazolo[5,4-b]pyridine (B1319707) family. This powerful analytical technique provides unambiguous proof of molecular connectivity, conformation, and intermolecular interactions in the crystalline state. For related thiazolo[5,4-b]pyridine derivatives, single-crystal X-ray diffraction studies have been instrumental in confirming their molecular geometries.

For instance, the crystal structure of 2-(methylthio)thiazolo[5,4-b]pyridine (B1617360) was determined to be orthorhombic, belonging to the P212121 space group. researchgate.net Similarly, a methoxyphenyl derivative of the isomeric thiazolo[4,5-b]pyridine (B1357651) was found to crystallize in the monoclinic P21/c space group. cardiff.ac.uk In such studies, the thiazolopyridine core is typically found to be nearly planar, and the crystal packing is often stabilized by various intermolecular interactions, such as π-π stacking. cardiff.ac.uk

When the crystal structure of this compound is determined in the future, the expected crystallographic report would include a detailed table of its crystal data and structure refinement parameters.

Table 1: Hypothetical Example of Crystallographic Data for this compound

ParameterValue (Hypothetical)
Empirical formulaC8H3N3S
Formula weight173.20
Temperature296 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 5.00 Å, α = 90°
b = 10.00 Å, β = 95°
c = 15.00 Å, γ = 90°
Volume747.0 Å3
Z4
Density (calculated)1.540 Mg/m3
Absorption coefficient0.40 mm-1
F(000)352
Crystal size0.20 x 0.15 x 0.10 mm
Theta range for data collection2.5 to 28.0°
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Goodness-of-fit on F21.05

This table would be accompanied by detailed tables of atomic coordinates, bond lengths, bond angles, and torsion angles, providing a complete and unambiguous three-dimensional picture of the molecule in the solid state. Such data is crucial for understanding the structure-property relationships within this class of heterocyclic compounds.

Computational Chemistry and Theoretical Investigations of Thiazolo 5,4 B Pyridine 5 Carbonitrile Systems

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions that drive biological activity.

Molecular docking studies on derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold have revealed critical intermolecular interactions within the binding pockets of various protein targets. For instance, in studies targeting cancer-related proteins, derivatives have shown the ability to form multiple hydrogen bonds with key amino acid residues. One investigation revealed a thiazolo[4,5-b]pyridine (B1357651) derivative forming four hydrogen bonds with ASN-61 and engaging in hydrophobic interactions with ILE-59 in the context of prostate cancer. actascientific.com In another docking study with a breast cancer target, a derivative formed two hydrogen bonds with GLY-9 and GLY-92, supplemented by hydrophobic interactions with VAL-66 and ALA-91, and a pi-pi interaction with PHE-192. actascientific.com

These studies underscore the importance of both hydrogen bonding and hydrophobic interactions in the stable binding of thiazolo[5,4-b]pyridine derivatives to their targets. The specific nature and geometry of these interactions are dictated by the substitution patterns on the core scaffold, providing a roadmap for designing molecules with enhanced affinity and specificity. The heterocyclic nature of the thiazolo[5,4-b]pyridine core is particularly adept at participating in these varied interactions, contributing to its versatility as a pharmacophore. researchgate.net

Molecular docking is a powerful tool for predicting potential protein targets and estimating the binding affinity of ligands. For the thiazolo[5,4-b]pyridine scaffold, these studies have been instrumental in identifying a range of potential therapeutic targets.

Derivatives of this scaffold have been investigated for their potential as anticancer agents, with DNA being a significant pharmacological target. actascientific.com Docking studies with a B-DNA dodecamer (PDB ID: 1BNA) indicated strong interactions, with a thiazolo[4,5-b]pyridine derivative showing a binding energy of -5.02 Kcal/mol, suggesting an intercalative binding mode. actascientific.com

Beyond DNA, various kinases have been identified as potential targets. The thiazolo[5,4-b]pyridine scaffold has been explored for its inhibitory activity against phosphoinositide 3-kinase (PI3K), ITK, BCR-ABL, RAF, and VEGFR2. nih.gov For instance, novel thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors, a key target in gastrointestinal stromal tumors. nih.gov In silico studies, including molecular docking, have also been used to evaluate the potential of thiazolo[3,2-a]pyridine derivatives as inhibitors of α-amylase, with one compound showing a docking score of -7.43 kcal/mol. nih.gov Furthermore, docking studies have suggested DNA gyrase as a potential target for novel thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety, with dock scores ranging from -6.4 to -9.2 kcal/mol. nih.gov

Table 1: Predicted Protein Targets and Binding Affinities for Thiazolo[5,4-b]pyridine Derivatives
Derivative TypePotential Protein TargetPredicted Binding Affinity/ScoreReference
Thiazolo[4,5-b]pyridineB-DNA (1BNA)-5.02 Kcal/mol actascientific.com
Thiazolo[3,2-a]pyridineα-amylase-7.43 kcal/mol nih.gov
Thiazole with pyridine moietyDNA gyrase-6.4 to -9.2 kcal/mol nih.gov
Thiazolo[5,4-b]pyridinec-KITIC50 values in the micromolar range nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a detailed understanding of the electronic properties of molecules, which in turn govern their reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiazole derivatives, DFT calculations have been employed to determine various quantum chemical parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, dipole moments, and other descriptors related to reactivity. researchgate.net Such calculations are crucial for understanding the electronic properties that influence the biological activity of these compounds. For example, the distribution of HOMO and LUMO can indicate the regions of a molecule that are most likely to be involved in electron donation and acceptance, respectively, which is fundamental to many biological interactions.

To accurately model the interaction of a ligand with its receptor, it is essential to understand its three-dimensional structure and flexibility. Conformational energy optimization is used to find the most stable arrangement of atoms in a molecule. Following this, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time.

For derivatives of thiazolo[3,2-a]pyridine, MD simulations have been conducted to assess the stability of the ligand-protein complex. nih.gov Parameters such as the root-mean-square deviation (RMSD) are monitored to determine if the complex reaches a stable state. nih.govplos.org In one study, the complex was found to stabilize after 25 nanoseconds. nih.gov The root-mean-square fluctuation (RMSF) is another important parameter that indicates the fluctuation of individual amino acid residues, highlighting which residues are interacting with the ligand during the simulation. nih.govplos.org These simulations provide a more realistic picture of the binding event than static docking poses alone.

Structure-Activity Relationship (SAR) Modeling and Predictive Analysis

Structure-Activity Relationship (SAR) modeling is a key aspect of drug design that correlates the structural features of a molecule with its biological activity. For the thiazolo[5,4-b]pyridine scaffold, SAR studies have been crucial in identifying the structural modifications that lead to enhanced potency and selectivity.

For example, in the development of c-KIT inhibitors, SAR studies revealed that the nature of the substituent at the R1 position of the thiazolo[5,4-b]pyridine scaffold significantly impacts inhibitory activity. nih.gov It was found that a 3-(trifluoromethyl)phenyl group at this position resulted in moderate enzymatic inhibitory activity, with molecular docking suggesting that the trifluoromethyl group fits well into a hydrophobic binding pocket. nih.gov Similarly, for phosphoinositide 3-kinase (PI3K) inhibitors, SAR studies highlighted the importance of a sulfonamide functionality and a pyridyl group attached to the thiazolo[5,4-b]pyridine core for potent inhibitory activity. nih.gov Replacing the pyridyl group with a phenyl group led to a significant decrease in activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical relationships between chemical structure and biological activity. These models can then be used to predict the activity of novel compounds before they are synthesized. For a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives, QSAR models have been developed to predict their antioxidant activity. dmed.org.ua These models have shown that descriptors related to molecular properties play a crucial role in enhancing antioxidant activity. dmed.org.ua The development of robust QSAR models is a powerful tool for the virtual screening of large compound libraries to identify promising new drug candidates. dmed.org.ua

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for Thiazolo[5,4-b]pyridine-5-carbonitrile was not identified, the principles of such studies are based on the analysis of derivatives of the core structure.

Structure-activity relationship (SAR) investigations, a precursor to QSAR, have been conducted on thiazolo[5,4-b]pyridine derivatives. These studies reveal how different substituents at various positions on the scaffold influence biological activity. For instance, in the development of c-KIT inhibitors, modifications on the thiazolo[5,4-b]pyridine core demonstrated that adding a 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity, a finding supported by molecular docking which showed the group fitting well into a hydrophobic binding pocket. nih.gov Similarly, for phosphoinositide 3-kinase (PI3K) inhibitors, SAR studies identified that a sulfonamide group was crucial for potent inhibitory activity. mdpi.com

A formal QSAR study would expand on these SAR findings by:

Descriptor Calculation: Quantifying various physicochemical properties (e.g., electronic, steric, hydrophobic) of a series of thiazolo[5,4-b]pyridine derivatives.

Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values).

Validation: Testing the predictive power of the QSAR model using internal and external sets of compounds.

Such a model would enable the prediction of the biological activity of novel, unsynthesized this compound derivatives, streamlining the discovery process.

Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold

Both ligand-based and structure-based drug design principles have been instrumental in exploring the therapeutic potential of the thiazolo[5,4-b]pyridine scaffold.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that bind to the target. For the thiazolo[5,4-b]pyridine system, a pharmacophore splicing strategy was used to design PI3K inhibitors. mdpi.com This involved combining the key structural features of known inhibitors (a methoxy (B1213986) pyridine and a morpholinyl heterocycle) to create a new series of thiazolo[5,4-b]pyridine compounds with high activity. mdpi.com The resulting compounds showed potent inhibition, with one derivative, 19a , exhibiting nanomolar IC₅₀ values against three PI3K isoforms. mdpi.com

Structure-Based Drug Design: This method utilizes the known 3D structure of the target protein to design high-affinity ligands. Molecular docking is a primary tool in this approach. Studies on thiazolo[5,4-b]pyridine derivatives have used docking to elucidate binding modes and rationalize SAR findings.

As c-KIT Inhibitors: Docking revealed that a 3-trifluoromethyl group fits well into a hydrophobic binding pocket of the c-KIT enzyme. nih.gov

As EGFR-TK Inhibitors: Molecular docking simulations predicted that synthesized compounds could form crucial hydrogen bonds with the Cys797 residue in the enzyme's hinge region, indicating potential for target engagement. nih.gov

As PI3K Inhibitors: Docking analysis showed that the N-heterocyclic core of a potent inhibitor was directly involved in binding to the kinase through key hydrogen bond interactions. mdpi.com

As DNA Intercalating Agents: Docking was used to study the interaction between thiazolo[5,4-b]pyridine derivatives and a DNA duplex, predicting the preferred orientation and binding energy of the compounds within the DNA structure. actascientific.com

These examples demonstrate how computational modeling guides the rational design of new derivatives based on the thiazolo[5,4-b]pyridine scaffold.

In Silico Assessment of Bioavailability Parameters for Research Compound Prioritization

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. This helps in prioritizing compounds with favorable bioavailability and drug-like characteristics, reducing the risk of late-stage failures.

While specific ADME data for this compound is not available in the reviewed literature, the general practice for its derivatives involves calculating key parameters. These parameters are often predicted based on the compound's structure using various computational models, such as Lipinski's Rule of Five.

Table 1: Key In Silico Bioavailability Parameters and Their Significance

ParameterAbbreviationSignificance in Drug DiscoveryTypical Computational Method
Molecular Weight MWInfluences size and diffusion. Generally, values < 500 Da are preferred for oral bioavailability.Calculation from chemical formula.
Log P logPA measure of lipophilicity, which affects absorption and membrane permeability. Values are typically optimal between 1 and 3.Atom-based contribution methods (e.g., ClogP, AlogP).
Hydrogen Bond Donors HBDThe number of N-H and O-H bonds. Affects solubility and membrane permeability. Generally, ≤ 5 is preferred.Counting N-H and O-H groups in the structure.
Hydrogen Bond Acceptors HBAThe number of nitrogen and oxygen atoms. Affects solubility. Generally, ≤ 10 is preferred.Counting N and O atoms in the structure.
Topological Polar Surface Area TPSAPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values < 140 Ų are often targeted.Sum of surface contributions of polar fragments.

Applying these in silico assessments to a library of virtual or newly synthesized this compound derivatives would be a critical step in prioritizing which compounds should be advanced to more resource-intensive in vitro and in vivo testing.

Medicinal Chemistry Research: Thiazolo 5,4 B Pyridine As a Privileged Scaffold for Mechanistic Studies

Scaffold-Based Drug Discovery and Design Principles

The thiazolo[5,4-b]pyridine (B1319707) framework is recognized in medicinal chemistry as a privileged structure. mdpi.comresearchgate.net This mdpi.comresearchgate.net-fused bicyclic scaffold is of significant interest due to its structural resemblance to biologically important molecules, which allows it to interact with a wide range of biological targets. mdpi.comnih.gov Its utility is demonstrated by the diverse pharmacological activities exhibited by its analogues, including roles as kinase inhibitors in oncology. researchgate.net The scaffold's value is further enhanced by its synthetic tractability, which permits various functionalization strategies to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Thiazolo[5,4-b]pyridine as a Purine (B94841) Bioisostere in Biochemical Systems

The thiazolo[5,4-b]pyridine ring system is considered a bioisostere of purine. researchgate.netresearchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The structural similarity of thiazolo[5,4-b]pyridine to endogenous purines, such as adenine (B156593) and guanine, allows it to mimic these molecules and interact with their corresponding biological targets, including the ATP-binding sites of kinases. researchgate.netnih.gov This mimicry is a key principle in the design of antagonist drugs. The replacement of a nitrogen atom in the purine ring with a sulfur atom to form the thiazole (B1198619) portion of the scaffold alters its electronic distribution and steric properties, which can be exploited by medicinal chemists to achieve improved target affinity and selectivity compared to purine-based compounds. researchgate.net

Exploration of Diversification and Functionalization Strategies on the Thiazolo[5,4-b]pyridine-5-carbonitrile Scaffold

The thiazolo[5,4-b]pyridine scaffold serves as a versatile template for chemical modification, allowing for extensive structure-activity relationship (SAR) studies. nih.gov Functionalization can be targeted at various positions of the bicyclic system to modulate biological activity. For instance, modifications at the 5-position have been utilized to target the ATP-binding site of kinases like BCR-ABL, RAF, and VEGFR2. nih.gov The introduction of a carbonitrile group at the 5-position, creating the this compound core, provides a key synthetic handle for further diversification.

Synthetic strategies often involve multi-step pathways, including key reactions like Suzuki cross-coupling, to introduce a variety of substituents. nih.govnih.gov For example, in the development of c-KIT inhibitors, a synthetic route began with 3-amino-5-bromo-2-chloropyridine, which was used to construct the core thiazolo[5,4-b]pyridine scaffold. nih.gov Subsequent steps involved Suzuki cross-coupling to attach different aryl groups, ultimately leading to a library of derivatives for biological screening. nih.gov Research has also reported, for the first time, functionalization at the 6-position of the scaffold to identify novel c-KIT inhibitors. nih.gov This continuous exploration of new diversification points is crucial for discovering next-generation inhibitors with improved profiles.

In Vitro Mechanistic Studies of Biological Activities of Thiazolo[5,4-b]pyridine Derivatives

Derivatives of the thiazolo[5,4-b]pyridine scaffold have been the subject of numerous in vitro studies to elucidate their mechanisms of action against various biological targets, particularly protein kinases involved in cancer signaling pathways.

Kinase Inhibition Mechanisms

The thiazolo[5,4-b]pyridine scaffold is a versatile hinge-binding motif for various kinase inhibitors. nih.gov The specific binding mode can differ depending on the target kinase. For example, the N4-nitrogen of the pyridine (B92270) ring is a key hinge-binding element for PI3K inhibitors. nih.gov In contrast, for ITK kinase, the N1-nitrogen and the 2-amino group of the scaffold form crucial hydrogen bonding interactions with the hinge region. nih.gov Molecular docking studies help to visualize these interactions and guide the rational design of more potent and selective inhibitors. mdpi.comnih.gov

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been identified as potent PI3K inhibitors. nih.gov Enzymatic assays revealed that these compounds exhibit strong inhibitory activity, with one representative compound, 19a , showing an IC₅₀ value of 3.6 nM against PI3Kα. mdpi.comnih.gov SAR studies highlighted the importance of a sulfonamide group for potent activity. nih.gov

The inhibitory selectivity of compound 19a was evaluated against the four Class I PI3K isoforms. mdpi.comnih.gov It potently inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC₅₀ values, while its activity against PI3Kβ was approximately 10-fold lower, indicating a degree of selectivity. mdpi.comnih.gov Molecular docking analysis showed that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of PI3Kα, with the pyridine nitrogen forming a key hydrogen bond with the hinge residue Val851. mdpi.comnih.gov

Table 1: PI3K Isoform Inhibition by Compound 19a

Kinase Isoform IC₅₀ (nM)
PI3Kα 3.6
PI3Kβ 35
PI3Kγ 4.5
PI3Kδ 2.8

Data sourced from references mdpi.comnih.gov.

The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop novel inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). nih.govnih.gov A primary goal of this research has been to overcome the clinical problem of resistance to the first-line therapy, imatinib (B729), which often arises from secondary mutations in the c-KIT gene. nih.gov

Researchers synthesized and screened a series of 31 novel thiazolo[5,4-b]pyridine derivatives to identify compounds capable of inhibiting both wild-type and imatinib-resistant c-KIT mutants. nih.gov Through extensive SAR studies, compound 6r was identified as a particularly potent inhibitor. nih.govnih.gov Notably, 6r demonstrated potent activity against the c-KIT V560G/D816V double mutant, which is resistant to imatinib. nih.gov

In enzymatic assays, 6r showed significantly higher inhibitory activity against this double mutant compared to imatinib. nih.gov Furthermore, it displayed potent anti-proliferative activity against the HMC1.2 cancer cell line, which harbors both V560G and D816V c-KIT mutations. nih.govresearchgate.net The findings suggest that the thiazolo[5,4-b]pyridine scaffold provides a valuable starting point for designing novel c-KIT inhibitors capable of overcoming clinically relevant resistance mechanisms. nih.govnih.gov

Table 2: Comparative Activity of Compound 6r against Imatinib-Resistant c-KIT

Compound Target / Cell Line Measurement Value (µM)
Imatinib c-KIT V560G/D816V IC₅₀ 38.16
6r c-KIT V560G/D816V IC₅₀ 4.77
Imatinib HMC1.2 cells GI₅₀ 27.14
6r HMC1.2 cells GI₅₀ 1.15

Data sourced from reference nih.gov. IC₅₀ represents the half-maximal inhibitory concentration in an enzymatic assay. GI₅₀ represents the half-maximal growth inhibition concentration in a cell-based assay.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The thiazolo[5,4-b]pyridine scaffold has been identified as a promising framework for the design of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors, which are crucial in the treatment of non-small cell lung cancer. A recent study detailed the rational design and synthesis of a novel series of substituted thiazolo[5,4-b]pyridine analogues as potent and selective EGFR-TK inhibitors targeting resistance mutations. nih.gov

In this research, a significant number of the synthesized derivatives exhibited potent anticancer activity against various cancer cell lines. nih.gov Mechanistic studies revealed that the most active compounds act as EGFR-TK autophosphorylation inhibitors. nih.gov Molecular docking simulations of these compounds indicated that they form essential interactions within the EGFR binding site, highlighting the potential for target engagement. nih.gov These findings underscore the utility of the thiazolo[5,4-b]pyridine core in developing novel targeted therapies for cancers driven by EGFR mutations. nih.gov

Inhibition of Other Kinases (e.g., MurD, DNA Gyrase, Pim-1, ITK, BCR-ABL, RAF, VEGFR2, GAK)

The versatility of the thiazolo[5,4-b]pyridine scaffold extends to the inhibition of a wide range of other kinases, demonstrating its privileged nature in medicinal chemistry. nih.govresearchgate.net Research has shown that derivatives of this scaffold can be tailored to target various kinases with high potency. nih.govmdpi.com

Notably, functionalization at the 5-position of the thiazolo[5,4-b]pyridine ring has been specifically identified as a strategy to target the ATP-binding site of kinases such as BCR-ABL, RAF, and VEGFR2. nih.gov This highlights the critical role of substituents at this position, such as a carbonitrile group, in modulating the inhibitory activity and selectivity of these compounds. nih.gov

Furthermore, the thiazolo[5,4-b]pyridine scaffold has been utilized to develop inhibitors for several other kinases, including:

c-KIT: Novel thiazolo[5,4-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs). nih.gov Some of these derivatives have demonstrated the ability to overcome imatinib resistance. nih.gov

PI3K: A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been developed as potent phosphoinositide 3-kinase (PI3K) inhibitors, with some compounds exhibiting nanomolar inhibitory activity. mdpi.comnih.gov

ITK: The thiazolo[5,4-b]pyridine scaffold has been explored for the development of inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling. nih.govresearchgate.net

The following table summarizes the inhibitory activities of selected thiazolo[5,4-b]pyridine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
19a PI3Kα3.6 mdpi.com
19a PI3Kγ1.8 nih.gov
19a PI3Kδ2.5 nih.gov
10k EGFR-TK (HCC827)10 nih.gov
10k EGFR-TK (NCI-H1975)80 nih.gov
6r c-KIT (V560G/D816V)4770 nih.gov

Receptor Agonism/Antagonism Mechanisms (e.g., S1P1/S1P5 Agonist, H3 Receptor Antagonist)

Beyond kinase inhibition, the thiazolo[5,4-b]pyridine scaffold has proven to be a valuable template for the development of receptor agonists and antagonists. nih.gov

S1P1/S1P5 Agonist: Thiazolo[5,4-b]pyridine analogues have been identified as agonists of the sphingosine-1-phosphate receptors S1P1 and S1P5. nih.gov This activity is significant for the development of immunomodulatory agents. nih.gov

H3 Receptor Antagonist: The scaffold has also been utilized in the discovery of histamine (B1213489) H3 receptor antagonists. researchgate.netnih.gov These antagonists have therapeutic potential for treating neurological and cognitive disorders. researchgate.net

Enzyme Inhibition Beyond Kinases (e.g., Glucokinase)

The therapeutic potential of the thiazolo[5,4-b]pyridine scaffold is not limited to kinases and receptors. Derivatives of this structure have also been investigated as inhibitors of other classes of enzymes.

Glucokinase Activators: Thiazolo[5,4-b]pyridine analogues have been identified as activators of glucokinase, an enzyme that plays a crucial role in glucose metabolism. researchgate.netnih.gov This makes them attractive candidates for the development of novel anti-diabetic agents. researchgate.net

DNA Gyrase B Inhibitors: The thiazolo[5,4-b]pyridine core has been explored for the development of inhibitors of bacterial DNA gyrase B, a validated target for antibacterial drugs. nih.govactascientific.com

Induction of Specific Cellular Processes (e.g., Apoptosis in Cancer Cells)

A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death, in malignant cells. Thiazolo[5,4-b]pyridine derivatives have demonstrated the ability to induce this critical cellular process.

In studies of EGFR-TK inhibitors based on the thiazolo[5,4-b]pyridine scaffold, the lead compounds were shown to induce substantial early and late apoptosis in cancer cells. nih.gov For example, one potent derivative induced 31.9% early apoptosis and 8.8% late apoptosis, compared to minimal apoptosis in control conditions. nih.gov

Similarly, in the context of c-KIT inhibition, a novel thiazolo[5,4-b]pyridine derivative was found to attenuate the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. nih.gov This demonstrates that the pro-apoptotic activity of this scaffold can be harnessed across different therapeutic targets.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the thiazolo[5,4-b]pyridine scaffold, SAR studies have been instrumental in optimizing the potency and selectivity of its derivatives. nih.govmdpi.comnih.gov

Impact of Substituents on Target Affinity and Selectivity

The biological activity of thiazolo[5,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.govmdpi.com

In the development of PI3K inhibitors, SAR studies revealed that a pyridyl group attached to the thiazolo[5,4-b]pyridine core was a necessary moiety for potent enzymatic activity. Replacing the pyridyl group with a phenyl group resulted in a significant decrease in inhibitory activity. mdpi.comnih.gov Furthermore, the sulfonamide functionality was identified as a key structural unit affecting activity. mdpi.comnih.gov

For c-KIT inhibitors, exploration of different substituents on the thiazolo[5,4-b]pyridine scaffold led to the identification of derivatives with potent enzymatic and anti-proliferative activities. nih.gov As previously mentioned, functionalization at the 5-position has been highlighted as a key strategy for targeting the ATP-binding site of several kinases. nih.gov The introduction of a carbonitrile group at this position can influence the electronic properties and binding interactions of the molecule, potentially enhancing its affinity and selectivity for the target kinase.

The following table provides a conceptual illustration of how different substituents on the thiazolo[5,4-b]pyridine scaffold can impact its biological activity, based on the findings from various studies.

Position of SubstitutionSubstituentPotential Impact on Biological Activity
2-positionPyridyl groupEssential for potent PI3K inhibitory activity mdpi.comnih.gov
5-positionCarbonitrile groupMay enhance binding to the ATP-binding site of kinases like BCR-ABL, RAF, and VEGFR2 nih.gov
6-positionVarious functional groupsExplored for the development of novel c-KIT inhibitors nih.gov
GeneralSulfonamide functionalityImportant for PI3Kα inhibitory activity mdpi.comnih.gov

Identification of Key Pharmacophoric Features and Binding Motifs

The thiazolo[5,4-b]pyridine scaffold is a foundational structure in the design of various kinase inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies on derivatives of this scaffold have identified several key pharmacophoric features essential for potent biological activity. The core heterocyclic system itself provides a rigid framework that correctly orients substituents for optimal interaction with target proteins. nih.gov

The nitrogen atoms within the fused ring system are particularly significant. For instance, the N-4 nitrogen of the pyridine ring has been identified as a critical hinge-binding motif in inhibitors of phosphoinositide 3-kinase (PI3K). nih.gov In other cases, such as with inhibitors of interleukin-2-inducible T-cell kinase (ITK), it is the N-1 nitrogen of the thiazole ring and an amino group at the 2-position that form crucial hydrogen-bonding contacts with the kinase hinge region. nih.govresearchgate.net

Substitutions at various positions on the thiazolo[5,4-b]pyridine ring system are pivotal for both potency and selectivity. The 5-position has been functionalized to target the ATP-binding site of kinases like BCR-ABL, RAF, and VEGFR2. nih.govresearchgate.net For PI3Kα inhibitors, a pyridyl group attached to the scaffold was found to be a necessary moiety for enzymatic potency, with its replacement by a phenyl group leading to a significant drop in activity. nih.govmdpi.com Furthermore, the addition of a sulfonamide functionality proved to be an important structural unit for PI3Kα inhibitory activity. nih.govmdpi.com In studies targeting c-KIT, a 3-(trifluoromethyl)phenyl group was shown to fit well into a hydrophobic binding pocket, contributing to inhibitory activity. nih.gov

These findings underscore the versatility of the thiazolo[5,4-b]pyridine scaffold, where specific atoms and substituent positions serve as key recognition elements for molecular targets.

Table 1: Key Pharmacophoric Features of Thiazolo[5,4-b]pyridine Derivatives

Pharmacophoric Feature Role in Molecular Interaction Target Kinase Example(s) Reference(s)
Thiazolo[5,4-b]pyridine Scaffold Provides rigid core for substituent orientation PI3K, ITK, c-KIT, EGFR nih.govnih.gov
Pyridine N-4 Nitrogen Hinge-binding motif PI3K nih.gov
Thiazole N-1 Nitrogen & C-2 Amino Group Hydrogen bonding with hinge region ITK nih.govresearchgate.net
C-5 Position Substituent Interaction with ATP-binding site BCR-ABL, RAF, VEGFR2 nih.gov
Appended Pyridyl Group Essential for enzymatic potency PI3Kα mdpi.comresearchgate.net
Sulfonamide Functionality Key for inhibitory activity PI3Kα nih.govmdpi.com

Elucidation of Specific Binding Modes and Interactions with Molecular Targets

Molecular docking and structural studies have provided detailed insights into how thiazolo[5,4-b]pyridine derivatives engage with their biological targets at an atomic level. These investigations reveal that the specific binding mode can vary significantly depending on the target kinase and the substitution pattern on the scaffold. nih.gov

For c-KIT inhibitors, molecular docking studies showed that certain derivatives form a pair of hydrogen bonds with the backbone of residue Cys673. nih.gov In the case of PI3Kα, docking analysis revealed that the N-heterocyclic core of a potent inhibitor was directly involved in binding through key hydrogen bond interactions within the ATP binding pocket. mdpi.comresearchgate.net Another study on a novel thiazolo[5,4-b]pyridine derivative targeting prostate cancer cells identified four hydrogen bonds with the amino acid ASN-61, supplemented by hydrophobic interactions with ILE-59. actascientific.com

The development of inhibitors for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) has also utilized this scaffold. Molecular docking simulations indicated that these compounds established essential hinge interactions and formed hydrogen bonds with Cys797, which is a critical residue for covalent inhibitors. nih.gov In a separate investigation, a different derivative was found to interact with its target protein by forming seven hydrogen bonds with GLU-528, HIS-538, and VAL330, in addition to other hydrophobic contacts. actascientific.com

Some derivatives of the closely related thiazolo[4,5-b]pyridine (B1357651) have also been shown to interact with DNA. These compounds are suggested to bind to DNA through an intercalative mode, a mechanism distinct from kinase inhibition. actascientific.com This diversity in binding modes highlights the scaffold's adaptability in generating molecules that can interact with a range of biological macromolecules through various non-covalent forces.

Table 2: Specific Molecular Interactions of Thiazolo[5,4-b]pyridine Derivatives

Derivative Class Molecular Target Key Interacting Residues Type of Interaction(s) Reference(s)
c-KIT Inhibitors c-KIT Cys673 Hydrogen Bonding nih.gov
PI3Kα Inhibitors PI3Kα Not specified Hydrogen Bonding in ATP pocket mdpi.comresearchgate.net
EGFR-TK Inhibitors EGFR-TK Cys797 Hydrogen Bonding, Hinge Interactions nih.gov
Anticancer Agent Prostate Cancer Target ASN-61, ILE-59 Hydrogen Bonding, Hydrophobic actascientific.com
Anticancer Agent Unspecified Protein GLU-528, HIS-538, VAL330 Hydrogen Bonding, Hydrophobic actascientific.com

Applications in Materials Science and Chemical Biology Research

Role as a Building Block for Complex Heterocyclic Architectures

Thiazolo[5,4-b]pyridine-5-carbonitrile is a valuable intermediate in the synthesis of more complex heterocyclic systems. The presence of the cyano (nitrile) group and the fused ring system provides multiple reactive sites for further chemical modifications. Enaminonitriles, a class of compounds to which derivatives of this compound belong, are recognized as important precursors for constructing diverse heterocyclic structures. actascientific.com

The synthesis of the core thiazolo[5,4-b]pyridine (B1319707) structure can be achieved through various synthetic routes. For instance, one method involves the reaction of 2-aminopyridine-3-thiol (B8597) with other reagents in the presence of a catalyst like zinc oxide nanoparticles. dmed.org.ua Another approach starts from commercially available substances like 3-amino-5-bromo-2-chloropyridine, which undergoes aminothiazole formation, followed by a series of reactions including Suzuki cross-coupling to build the desired scaffold. nih.gov The nitrile group can then be introduced or can be part of the starting materials, serving as a key functional handle for subsequent reactions. This versatility allows for the creation of a library of derivatives with tailored properties for various applications. nih.govnih.gov

Researchers have utilized this scaffold to synthesize novel series of compounds by attaching different functional groups at various positions of the thiazolo[5,4-b]pyridine core. nih.govnih.gov These modifications are crucial for tuning the molecule's physical, chemical, and biological properties, demonstrating its utility as a foundational structure in synthetic chemistry. researchgate.net

Exploration in the Development of Advanced Materials Based on Related Thiazolo-Pyridine Systems

The inherent properties of fused heterocyclic systems like thiazolo[5,4-b]pyridine make them promising candidates for advanced materials. While direct research on the materials science applications of this compound is emerging, extensive studies on closely related isomeric and analogous structures, such as thiazolo[5,4-d]thiazole (B1587360) (TzTz), provide significant insights into the potential of this class of compounds. rsc.orgresearchgate.net The rigid, coplanar, and electron-deficient nature of these cores is beneficial for creating materials with interesting electronic and photophysical properties. researchgate.net

Derivatives of the related thiazolo[5,4-d]thiazole (TzTz) system have been a major focus of photophysical studies. These compounds are known to be fluorescent and their emission properties can be tuned across the visible spectrum, from orange-red to blue. rsc.org The electronic and optical properties are highly dependent on the molecular architecture and the nature of the substituent groups attached to the core. researchgate.net

For example, a study on a family of TzTz fluorophores decorated with pyridine (B92270) scaffolds showed that all the compounds displayed good near-UV to bluish-green fluorescence. researchgate.net The electronic transitions were identified as being primarily of a π-π* nature. researchgate.net The energy gaps in such donor-acceptor-donor type molecules can be engineered, with values falling in the range of 2.5–3.0 eV, making them suitable for various optoelectronic applications. rsc.org The table below summarizes the photophysical data for a series of related pyridine-decorated thiazolo[5,4-d]thiazole fluorophores in a CH2Cl2 solution, illustrating the tunability of these systems. researchgate.net

Compound SeriesArchitectureAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Photoluminescence Quantum Yield (ΦF)
8Linear3674140.42
9Two-Armed3674320.15
10Four-Armed3674370.14

Data derived from a study on related thiazolo[5,4-d]thiazole systems, demonstrating the influence of molecular architecture on optical properties. researchgate.net

The promising electronic properties of thiazolo-pyridine and related thiazolothiazole systems have led to their exploration in optoelectronic devices. researchgate.net The rigid and planar structure of the thiazolo[5,4-d]thiazole core facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in semiconductor materials. researchgate.net

These compounds have been investigated as building blocks for semiconductors used in plastic electronics, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.netresearchgate.net A series of thiazolo[5,4-d]thiazoles with a spirobifluorene moiety were synthesized and shown to have a bipolar character (containing both electron-donating and electron-accepting parts). rsc.org These materials exhibited excellent electronic structures and thermal stability, and when used as host materials in electroluminescent devices, they produced yellowish-green emissions. rsc.org This demonstrates the potential of these heterocyclic cores in the development of novel, lightweight, and fully organic components for optoelectronic devices. rsc.org

Chemical Probes and Tools for Biological Pathway Elucidation (in vitro focus)

The thiazolo[5,4-b]pyridine scaffold has been extensively used to develop potent and selective inhibitors of various kinases, making these compounds valuable chemical probes for studying biological pathways in vitro. researchgate.net By selectively inhibiting a specific kinase, researchers can investigate its role in cellular processes like proliferation, differentiation, and survival. nih.gov

Derivatives of thiazolo[5,4-b]pyridine have been identified as inhibitors for several important kinases:

Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is a critical target in cancer therapy due to its role in cell growth and survival. nih.gov A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were synthesized and showed potent, nanomolar inhibitory activity against PI3K isoforms. Docking studies revealed that the heterocyclic core binds directly to the ATP-binding pocket of the kinase. nih.gov

c-KIT Kinase: Mutations in the c-KIT kinase are associated with certain cancers, and developing inhibitors that can overcome drug resistance is a key research goal. nih.gov Novel thiazolo[5,4-b]pyridine derivatives have been synthesized that show potent inhibition of c-KIT mutants resistant to existing drugs like imatinib (B729). nih.gov

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): This kinase is a target in non-small cell lung cancer. Thiazolo[5,4-b]pyridine analogues have been designed as EGFR-TK inhibitors, with some compounds showing remarkable potency against cancer cell lines, comparable to the approved drug Osimertinib. nih.gov Mechanistic studies confirmed that these compounds inhibit EGFR-TK autophosphorylation and induce apoptosis in cancer cells. nih.gov

The table below presents the in vitro inhibitory activities of representative thiazolo[5,4-b]pyridine derivatives against various kinase targets and cancer cell lines, highlighting their utility as biological probes.

Compound ClassTargetActivity MetricResultReference
2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridinePI3KαIC₅₀3.6 nM nih.gov
Thiazolo[5,4-b]pyridine derivative (6r)c-KIT (V560G/D816V mutant)IC₅₀4.77 µM nih.gov
Thiazolo[5,4-b]pyridine derivative (10k)HCC827 Cancer Cell Line (EGFR mutant)IC₅₀0.010 µM nih.gov

Furthermore, some thiazolo[5,4-b]pyridine derivatives have been studied for their interaction with DNA. Electronic absorption spectroscopy studies have shown that these compounds can bind to Calf Thymus DNA (CT-DNA), suggesting an intercalative binding mode. actascientific.com Such DNA-binding agents can be used as probes to study DNA structure and function. actascientific.com

Future Directions and Emerging Research Avenues for Thiazolo 5,4 B Pyridine 5 Carbonitrile

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Future synthetic efforts for Thiazolo[5,4-b]pyridine-5-carbonitrile will likely prioritize green chemistry principles to enhance efficiency and reduce environmental impact. Traditional multi-step syntheses can be resource-intensive; therefore, the development of novel, more sustainable routes is crucial.

Key areas for development include:

Microwave-Assisted Synthesis: This technology has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including related thiazolopyridine structures. nih.govnih.govresearchgate.netrsc.orgyu.edu.jo Applying microwave irradiation to key cyclization or cross-coupling steps in the synthesis of this compound could significantly shorten production times.

Green Solvents: Research has demonstrated the successful synthesis of thiazolo[5,4-b]pyridine (B1319707) heterocycles using biomass-derived solvents like sabinene. nih.govresearchgate.netresearchgate.net Exploring such non-toxic, recyclable solvents would represent a major step towards a more sustainable manufacturing process. nih.govresearchgate.net

One-Pot Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel minimizes solvent usage and purification steps, thereby improving atom economy. primescholars.com Future work could focus on developing a one-pot method starting from simple pyridine (B92270) and thiazole (B1198619) precursors to construct the this compound core.

Synthetic StrategyPotential AdvantagesKey Considerations
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, higher yields, improved purityScale-up feasibility, specific equipment requirements
Use of Biomass-Derived Solvents (e.g., Sabinene)Reduced environmental impact, potential for recycling, low toxicitySolvent compatibility with reagents, cost-effectiveness
Catalytic C-H ActivationHigh atom economy, reduced pre-functionalization stepsCatalyst selection, regioselectivity control
One-Pot Multi-Component ReactionsIncreased efficiency, reduced waste, simplified proceduresOptimization of reaction conditions for all components

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future applications include:

Quantitative Structure-Activity Relationship (QSAR): By analyzing datasets of related thiazolopyridine compounds, QSAR models can be developed to predict the biological activity of novel this compound derivatives. dmed.org.uaresearchgate.net This allows for the in silico screening of virtual libraries to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a target protein or desirable pharmacokinetic profiles. springernature.com

Molecular Docking and Simulation: Advanced computational docking can predict how this compound and its derivatives bind to various biological targets, providing insights into their mechanism of action at the molecular level. actascientific.comnih.gov This has been successfully applied to other thiazolopyridine derivatives to understand their interactions with kinases like PI3K. nih.govmdpi.com

Exploration of Polypharmacology and Multi-Target Ligand Design for Complex Biological Systems

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging and highly relevant therapeutic strategy. nih.gov The thiazolo[5,4-b]pyridine scaffold has already been identified as a versatile kinase inhibitor, with derivatives showing activity against PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.gov

Future research should focus on:

Systematic Target Profiling: Screening this compound against broad panels of kinases and other enzyme families to build a comprehensive polypharmacological profile.

Rational Design of Multi-Target Inhibitors: Using the core scaffold as a template, medicinal chemists can rationally design derivatives of this compound to intentionally engage a specific set of disease-relevant targets. For instance, designing a dual inhibitor for two key kinases in a cancer signaling pathway could lead to synergistic effects and overcome drug resistance. Research on related scaffolds like thiazolo[5,4-f]quinazolin-9(8H)-ones has already demonstrated the potential for creating multi-target inhibitors for kinases involved in Alzheimer's disease. nih.gov

Advanced In Vitro Biological Screening Platforms and Methodologies for High-Throughput Analysis

To uncover the full therapeutic potential of this compound, its biological activities must be assessed across a wide range of assays. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against specific biological targets. bmglabtech.comwikipedia.org

Emerging screening avenues include:

Direct-to-Biology (D2B) Platforms: These innovative platforms combine high-throughput, small-scale synthesis in microtiter plates with immediate biological screening of the crude reaction products. rsc.orgnih.govdigitellinc.com This approach dramatically accelerates the identification of "hit" compounds by bypassing the traditional bottleneck of purification and isolation, enabling faster design-make-test cycles. nih.govdomainex.co.ukwuxibiology.com

Fragment-Based Screening: The core this compound structure can be used as a fragment to screen against protein targets using biophysical methods like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy.

Screening PlatformPrimary GoalKey Benefit for this compound
High-Throughput Screening (HTS)Identify "hits" from large compound libraries for a specific target. bmglabtech.comwikipedia.orgRapidly assess activity against known disease targets (e.g., kinases, enzymes).
Direct-to-Biology (D2B)Accelerate hit identification by integrating synthesis and screening. digitellinc.comEnables rapid generation and testing of derivative libraries to establish structure-activity relationships (SAR). domainex.co.uk
Phenotypic ScreeningIdentify compounds that produce a desired change in cell behavior.Uncover novel, unexpected therapeutic applications beyond a predefined target.
Fragment-Based ScreeningIdentify low-molecular-weight fragments that bind to a target.Use the core scaffold as a starting point for building more potent and selective inhibitors.

Mechanistic Studies on Less-Explored Biological Pathways and Novel Therapeutic Modalities

While kinase inhibition is a well-established activity for the thiazolopyridine class, future research should venture into less-explored biological territory to uncover novel therapeutic applications for this compound.

Promising areas for investigation include:

DNA Intercalation and Binding: Some related heterocyclic structures have been shown to interact with DNA. actascientific.com Studies using techniques like UV-Vis absorption titration, viscosity measurements, and molecular docking could clarify whether this compound can bind to DNA and function as an anticancer agent through this mechanism. actascientific.com

Modulation of Epigenetic Targets: The role of epigenetic modifiers (e.g., histone deacetylases, methyltransferases) in disease is a major area of research. Screening this compound against a panel of epigenetic enzymes could reveal novel activities.

Development of Novel Therapeutic Modalities: The scaffold could serve as a building block for more advanced therapeutic agents. For example, it could be incorporated into Proteolysis-Targeting Chimeras (PROTACs) as a ligand for an E3 ubiquitin ligase or a target protein, leading to the targeted degradation of disease-causing proteins.

By pursuing these future directions, the scientific community can systematically explore and potentially validate this compound as a valuable scaffold for the development of next-generation therapeutics.

Q & A

Q. What are the key synthetic methodologies for preparing Thiazolo[5,4-b]pyridine-5-carbonitrile?

The synthesis typically involves annulation reactions to fuse thiazole and pyridine rings. A common approach utilizes 2-aminopyridine-3-thiol with aldehydes under catalytic conditions (e.g., zinc oxide nanoparticles in ethanol) . Alternative routes include cyclization of hydrazonoyl halides with thiohydrazonate intermediates . Critical parameters include temperature control (60–80°C), solvent choice (ethanol or DMF), and catalyst optimization to achieve yields >75% .

Method Reactants Catalyst Yield
Annulation2-aminopyridine-3-thiol + aldehydeZnO nanoparticles78–85%
CyclizationHydrazonoyl halides + thiohydrazonatesBase (K₂CO₃)70–82%

Q. How can structural elucidation of this compound derivatives be optimized?

Combine spectroscopic techniques:

  • NMR : Analyze aromatic protons (δ 7.5–8.5 ppm for pyridine) and thiazole protons (δ 2.5–3.5 ppm) .
  • Mass spectrometry : Confirm molecular ions (e.g., m/z 180.19 for C₇H₄N₂O₂S) .
  • X-ray crystallography : Resolve fused-ring geometry and substituent orientation (e.g., bond angles ~120° for aromatic systems) .

Q. What are the primary biological targets of this scaffold?

this compound derivatives inhibit kinases (e.g., PI3K, c-KIT) and enzymes like DNA transcription factors. The cyano group enhances electron-withdrawing effects, improving binding to ATP pockets . For example, derivatives targeting c-KIT mutants (e.g., GIST-resistant D816V) show IC₅₀ values <100 nM .

Advanced Research Questions

Q. How do structural modifications at the 5- and 6-positions affect kinase inhibition potency?

  • 5-position : Substituents like nitriles or acetyl groups increase lipophilicity (LogP ~2.5), enhancing membrane permeability .
  • 6-position : Functionalization with aryloxy groups (e.g., 2-fluorophenyl) improves selectivity for RAF/VEGFR2 kinases by forming hydrogen bonds with hinge regions (e.g., ΔG = -9.2 kcal/mol) .
Position Modification Target Effect
5-CNPI3K↑ Binding affinity (Ki = 12 nM)
6-O-(2-fluorophenyl)VEGFR2↓ IC₅₀ by 40% vs. wild-type

Q. How can data contradictions in biological activity assays be resolved?

Orthogonal validation is critical:

  • Kinase assays : Compare biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation IC₅₀) data to rule out off-target effects .
  • Molecular docking : Identify binding poses conflicting with SAR (e.g., steric clashes in DFG-out conformations) .
  • Metabolic stability : Address discrepancies between in vitro potency and in vivo efficacy using microsomal assays (e.g., t₁/₂ > 60 min in liver microsomes) .

Q. What strategies overcome imatinib resistance in c-KIT-driven cancers using this scaffold?

Derivatives functionalized at the 6-position (e.g., 6r in ) inhibit D816V mutants by:

  • H-bonding : 2-amino group interacts with Glu640 .
  • Hydrophobic interactions : Methyl groups occupy allosteric pockets resistant to imatinib .
  • Synergistic combinations : Pair with PI3K inhibitors to block parallel survival pathways .

Q. How is this scaffold applied in non-pharmaceutical research (e.g., materials science)?

Thiazolo[5,4-b]pyridine derivatives serve as electron-withdrawing units in polymer solar cells, improving power conversion efficiency (PCE) by 8–12% via enhanced charge transport . Key properties include:

  • Optoelectronic : Bandgap ~2.1 eV, suitable for visible-light absorption .
  • Thermal stability : Decomposition temperatures >300°C .

Q. What computational models predict the bioavailability of derivatives?

Use Lipinski/VEBER rules and bioavailability radar :

  • MLogP : Optimal range 1–3 .
  • TPSA : <140 Ų for blood-brain barrier penetration .
  • H-bond donors/acceptors : ≤5 and ≤10, respectively .
    Derivatives violating these (e.g., MW >500) require prodrug strategies .

Q. How do solvent effects influence reaction outcomes in synthesis?

  • Polar aprotic solvents (DMF) : Accelerate cyclization but may cause side reactions (e.g., hydrolysis of nitriles) .
  • Ethanol : Minimizes byproducts but requires higher temperatures (reflux at 80°C) .
  • Solvent-free conditions : Improve atom economy but reduce yield by 15–20% .

Q. What safety protocols are essential for handling Thiazolo[5,4-b]pyridine derivatives?

  • PPE : Nitrile gloves, flame-retardant lab coats, and respirators for powder handling .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., hydrazonoyl halides) .
  • Waste disposal : Neutralize acidic byproducts before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.